molecular formula C26H26N2O7 B12129682 methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate

methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate

Cat. No.: B12129682
M. Wt: 478.5 g/mol
InChI Key: PVNWDVVPKLTOPS-UHFFFAOYSA-N
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Description

Methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is a complex organic compound with a unique structure that includes a benzofuran moiety, a pyrrole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate typically involves multiple steps, including the formation of the benzofuran and pyrrole rings, followed by their coupling and esterification. Common reagents used in these reactions include dimethylamine, methoxybenzofuran, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or secondary amines .

Scientific Research Applications

Methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and pyrrole-based molecules, such as:

Uniqueness

Methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C26H26N2O7

Molecular Weight

478.5 g/mol

IUPAC Name

methyl 4-[1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-5-oxo-2H-pyrrol-2-yl]benzoate

InChI

InChI=1S/C26H26N2O7/c1-27(2)12-13-28-21(15-8-10-16(11-9-15)26(32)34-4)20(23(30)25(28)31)22(29)19-14-17-6-5-7-18(33-3)24(17)35-19/h5-11,14,21,30H,12-13H2,1-4H3

InChI Key

PVNWDVVPKLTOPS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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